![molecular formula C24H28ClN3O3 B3444325 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3444325.png)
1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine, also known as CPP or CPP-109, is a chemical compound that belongs to the class of piperazine derivatives. CPP-109 is a derivative of the drug, Propranolol, which is a beta-blocker used to treat high blood pressure and other heart-related conditions. CPP-109 has been studied for its potential use in the treatment of addiction and other neurological disorders.
Mécanisme D'action
1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 works by blocking the activity of PP2A, which is involved in the regulation of dopamine signaling in the brain. PP2A is a phosphatase enzyme that dephosphorylates various proteins, including the dopamine transporter (DAT) and the dopamine D2 receptor (D2R). Dephosphorylation of DAT and D2R leads to an increase in their activity, which in turn leads to an increase in dopamine signaling in the brain. By blocking the activity of PP2A, 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 can reduce the activity of DAT and D2R, thereby reducing dopamine signaling in the brain.
Biochemical and Physiological Effects:
1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 has been shown to reduce the rewarding effects of cocaine and other drugs of abuse in animal models. It has also been shown to reduce the likelihood of relapse in animal models of cocaine addiction. 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 has also been shown to reduce the severity of withdrawal symptoms in animal models of opioid addiction. In addition, 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 is that it has been extensively studied in animal models of addiction and other neurological disorders, and its mechanism of action has been well-characterized. This makes it a useful tool for studying the neurobiology of addiction and other neurological disorders. One limitation of 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109. One direction is to test its safety and efficacy in clinical trials in humans. Another direction is to study its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential use in combination with other drugs for the treatment of addiction and other neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 and its mechanism of action.
Applications De Recherche Scientifique
1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 has been studied for its potential use in the treatment of addiction, particularly cocaine addiction. Studies have shown that 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 can block the activity of an enzyme called protein phosphatase 2A (PP2A), which is involved in the regulation of dopamine signaling in the brain. Dopamine is a neurotransmitter that is involved in the reward pathway in the brain, and its release is associated with the pleasurable effects of drugs of abuse, such as cocaine. By blocking PP2A, 1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine-109 can reduce the rewarding effects of cocaine and other drugs of abuse, thereby reducing the likelihood of relapse.
Propriétés
IUPAC Name |
[1-(3-chlorobenzoyl)piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3/c1-31-22-7-5-21(6-8-22)26-13-15-28(16-14-26)23(29)18-9-11-27(12-10-18)24(30)19-3-2-4-20(25)17-19/h2-8,17-18H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXYFMHDIGXROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-phenyl)-{4-[4-(4-methoxy-phenyl)-piperazine-1-carbonyl]-piperidin-1-yl}-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3444257.png)
![1-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B3444275.png)
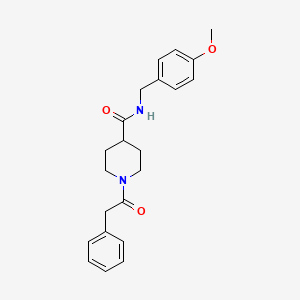
![N-(4-chlorobenzyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444282.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444290.png)
![ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3444293.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B3444297.png)

![N-(3-chloro-4-methoxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444309.png)
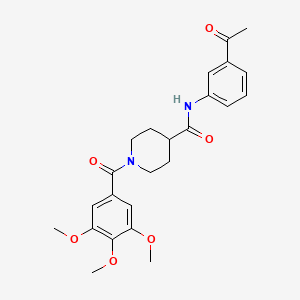
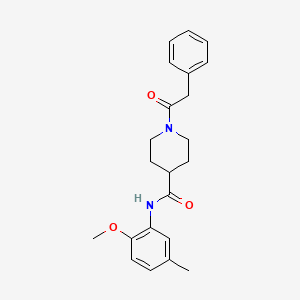
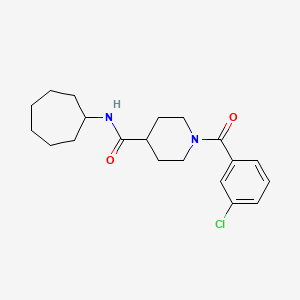
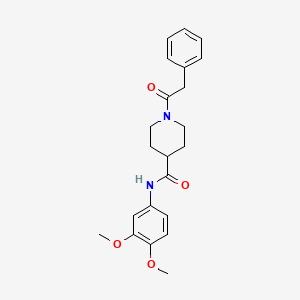
![1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3444350.png)